6-Bromo-2-(2-methylpiperidin-1-yl)-4-phenylquinazoline
Overview
Description
Chemical compounds like “6-Bromo-2-(2-methylpiperidin-1-yl)-4-phenylquinazoline” typically belong to a class of organic compounds known as quinazolines, which are polycyclic aromatic compounds containing a benzene and a pyrimidine ring fused together .
Synthesis Analysis
The synthesis of such compounds often involves complex organic reactions. For instance, the synthesis of similar compounds, like boronic esters, involves processes such as protodeboronation .Chemical Reactions Analysis
The chemical reactions involving such compounds can be quite complex and depend on the specific conditions and reagents used. For example, boronic esters, which are similar compounds, can undergo reactions like protodeboronation .Mechanism of Action
Target of Action
Similar compounds have been known to interact with various receptors and enzymes in the body, influencing their function and activity .
Mode of Action
It’s likely that the compound interacts with its targets through a combination of covalent and non-covalent interactions, leading to changes in the target’s conformation and function .
Biochemical Pathways
Similar compounds have been known to influence various biochemical pathways, leading to downstream effects on cellular function .
Pharmacokinetics
These properties would significantly impact the compound’s bioavailability and therapeutic potential .
Result of Action
Similar compounds have been known to induce various cellular responses, including changes in signal transduction, gene expression, and cellular metabolism .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 6-Bromo-2-(2-methylpiperidin-1-yl)-4-phenylquinazoline. These factors could include the pH and composition of the biological milieu, the presence of other interacting molecules, and the specific characteristics of the target cells or tissues .
Properties
IUPAC Name |
6-bromo-2-(2-methylpiperidin-1-yl)-4-phenylquinazoline | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20BrN3/c1-14-7-5-6-12-24(14)20-22-18-11-10-16(21)13-17(18)19(23-20)15-8-3-2-4-9-15/h2-4,8-11,13-14H,5-7,12H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BHRCVFGTEGHSIJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCN1C2=NC3=C(C=C(C=C3)Br)C(=N2)C4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20BrN3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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